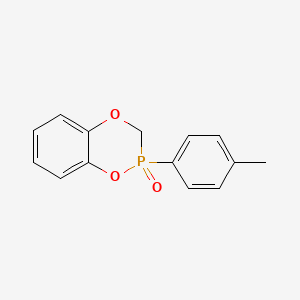![molecular formula C24H29NO3 B5985107 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone, also known as IBMP, is a synthetic compound that has been widely used in scientific research. IBMP is a potent inhibitor of cyclic AMP phosphodiesterase (PDE), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.
Mécanisme D'action
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone binds to the catalytic site of PDE and inhibits its activity, leading to an increase in intracellular cyclic AMP levels. This increase in cyclic AMP can activate downstream signaling pathways, such as PKA and EPAC, which can regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can inhibit platelet aggregation, induce vasodilation, and inhibit smooth muscle contraction. In vivo studies have shown that 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can reduce blood pressure, increase heart rate, and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has several advantages as a research tool. It is a potent and selective inhibitor of PDE, which allows for the specific manipulation of cyclic AMP signaling pathways. 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone is also stable and can be easily synthesized in large quantities. However, 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has some limitations as a research tool. It has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. Additionally, 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can inhibit multiple isoforms of PDE, which can lead to off-target effects.
Orientations Futures
There are several future directions for 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone research. One area of interest is the role of cyclic AMP signaling in cancer. 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its potential as an anti-cancer agent. Another area of interest is the role of cyclic AMP signaling in neurological disorders. 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a treatment for neurological disorders. Finally, the development of more selective PDE inhibitors could lead to the identification of new therapeutic targets for a wide range of diseases.
Méthodes De Synthèse
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can be synthesized using a multi-step process starting from 3-isopropoxybenzoyl chloride and piperidine. The final step involves the reaction of 1-(3-bromophenyl)ethanone with the intermediate to yield 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone. The purity of 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can be increased through recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been used as a research tool to investigate the role of cyclic AMP signaling in various biological processes. It has been shown to inhibit PDE activity in vitro and in vivo, leading to an increase in intracellular cyclic AMP levels. This increase in cyclic AMP can activate downstream signaling pathways, such as protein kinase A (PKA) and exchange protein directly activated by cyclic AMP (EPAC), which can regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Propriétés
IUPAC Name |
1-[3-[[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-23-11-5-9-21(14-23)24(27)22-10-6-12-25(16-22)15-19-7-4-8-20(13-19)18(3)26/h4-5,7-9,11,13-14,17,22H,6,10,12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXIEVYZYLXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5985026.png)
![2-(3,4-dimethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5985031.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)

![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)